molecular formula C17H17N3O3 B2937198 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide CAS No. 1705719-02-3

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide

Cat. No. B2937198
CAS RN: 1705719-02-3
M. Wt: 311.341
InChI Key: XLVUFRVCWZBGLI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide, also known as PHPS1, is a small molecule inhibitor that has been used in scientific research to study the role of the inositol polyphosphate 5-phosphatase OCRL in the regulation of phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways. PHPS1 is a potent and selective inhibitor of OCRL, with an IC50 of 8.9 μM.

Scientific Research Applications

Antimicrobial and Anticancer Activities

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide and its derivatives have been extensively studied for their antimicrobial and anticancer activities. These compounds, through various synthetic routes, have demonstrated promising results against a range of microbial organisms including Gram-negative bacteria, Gram-positive bacteria, and yeast. For instance, the synthesis and evaluation of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives have shown strong antimicrobial activities (Behbehani, H., Ibrahim, H. M., Makhseed, S., & Mahmoud, H., 2011). Similarly, novel indole derivatives synthesized using both conventional and microwave-assisted methods have also displayed significant antimicrobial properties (Anekal, D., & Biradar, J. S., 2012).

Catalysis and Material Science

In the field of catalysis and material science, derivatives of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide have been utilized to enhance the efficiency of certain reactions. For example, carbon-supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complex has been identified as a non-precious oxygen reduction catalyst, demonstrating excellent stability and increased current density (Yu, J., Lu, Y., Yuan, C., Zhao, J., Wang, M., & Liu, R., 2014).

Drug Development

The indole nucleus, which is part of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide, is a common motif in drug development due to its pharmacological significance. Several studies have focused on optimizing the chemical functionalities of indole-2-carboxamides to improve their therapeutic potential. For instance, modifications in the indole scaffold have been aimed at enhancing allosteric modulation of cannabinoid receptors, showing potential for the development of new therapeutic agents (Khurana, L., Ali, H. I., Olszewska, T., Ahn, K., Damaraju, A., Kendall, D., & Lu, D., 2014).

Analytical Chemistry

In analytical chemistry, the unique properties of indole derivatives, including those related to N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide, have facilitated the development of new analytical methods. These compounds have been applied in various spectroscopic and crystallographic analyses to understand their structural and functional characteristics better (Al-Ostoot, F. H., Stondus, J., Anthal, S., Venkatesh, G., Mohammed, Y. H., Sridhar, M. A., Khanum, S., & Kant, R., 2019).

properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-13(11-20-8-4-3-7-16(20)22)10-18-17(23)15-9-12-5-1-2-6-14(12)19-15/h1-9,13,19,21H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUFRVCWZBGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1H-indole-2-carboxamide

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